1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine is a novel synthetic compound featuring a complex chemical structure. This compound combines multiple functional groups and heterocyclic structures, contributing to its potential utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions:
Formation of the 4-fluorophenyl-1,2,4-oxadiazole intermediate through a cyclization reaction.
Synthesis of the 1H-pyrrole derivative via suitable condensation reactions.
Coupling of the above intermediates under specific reaction conditions such as controlled temperature and use of catalysts.
Final acetylation and coupling with 4-(2-methoxyphenyl)piperazine using reagents like acetic anhydride in the presence of a base.
Industrial Production Methods: Industrial production would scale these reactions, focusing on optimizing yield, purity, and cost-effectiveness. This might include:
Large-scale reactors for the cyclization and condensation steps.
Continuous flow processes for efficiency.
Stringent purification protocols to ensure product integrity.
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation at the piperazine ring or the pyrrole ring, leading to potential ring cleavage or modifications.
Reduction: Selective reduction reactions might modify the oxadiazole ring or the fluorophenyl group, altering the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can be utilized to introduce new functional groups, especially at the fluorophenyl or methoxyphenyl positions.
Common Reagents and Conditions Used in These Reactions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, organolithium compounds, or Grignard reagents.
Major Products Formed from These Reactions
Oxidation products could include hydroxylated derivatives.
Reduction might yield de-fluorinated or ring-reduced products.
Substitution could lead to a variety of derivatives with different functional groups enhancing the compound's properties.
Scientific Research Applications
This compound finds relevance in several fields due to its structural diversity:
Chemistry: Utilized as a building block for synthesizing more complex molecules, useful in materials science.
Medicine: Investigated for therapeutic properties, possibly interacting with biological receptors or enzymes.
Industry: Could serve as a precursor or component in high-performance polymers or specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways Involved: 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine exerts its effects by interacting with various molecular targets:
Receptors: It may bind to specific receptors on cell surfaces, altering signal transduction pathways.
Enzymes: Inhibition or activation of enzymes, modulating biochemical pathways.
DNA/RNA: Potential interactions with genetic material, influencing gene expression or protein synthesis.
These interactions can result in a range of biological effects, from modulation of neurotransmitter activity to impacting cell proliferation and differentiation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine stands out due to its unique combination of functional groups:
4-fluorophenyl Group: Confers specific electronic properties and potential as a fluorescent probe.
1,2,4-Oxadiazole Ring: Known for its stability and versatility in chemical reactions.
Pyrrole and Piperazine Rings: Enhance the compound's ability to interact with biological targets.
List of Similar Compounds
1-({2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine
1-({2-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine
1-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine
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Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-33-22-7-3-2-5-20(22)29-13-15-30(16-14-29)23(32)17-31-12-4-6-21(31)25-27-24(28-34-25)18-8-10-19(26)11-9-18/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBBTELVYHYVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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